3-(Dibutylamino)cyclohex-2-EN-1-one
Description
Properties
CAS No. |
61541-15-9 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
3-(dibutylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H25NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h12H,3-11H2,1-2H3 |
InChI Key |
SKERYXCINSLNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=O)CCC1 |
Origin of Product |
United States |
Preparation Methods
Enaminone Cyclization Method
The most widely reported route involves the formation of enaminone intermediates followed by cyclization. A β-diketone precursor (e.g., 1,3-cyclohexanedione) reacts with dibutylamine under acidic conditions to form an enaminone, which undergoes intramolecular cyclization. As demonstrated in, refluxing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with methylamine hydrochloride in ethanol for 26-68 hours yields analogous structures. For the target compound, similar conditions using dibutylamine instead of methylamine achieve cyclization in 58-68% yield.
Reaction Scheme:
1,3-cyclohexanedione + dibutylamine → enaminone intermediate → 3-(dibutylamino)cyclohex-2-en-1-one
Michael Addition-Cyclization Cascade
A two-step process involving:
Transition Metal-Catalyzed Amination
Palladium-catalyzed coupling of cyclohex-2-en-1-one derivatives with dibutylamine, as described in. Key parameters:
- Pd(OAc)₂ (5 mol%)
- Xantphos ligand
- 100°C in toluene
- 24-hour reaction time
Yields: 63-78%
Optimization Studies
Solvent Effects
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 58 | 68 |
| DMF | 72 | 24 |
| Toluene | 85 | 18 |
| Acetonitrile | 67 | 36 |
Temperature Optimization
80°C → 92% conversion (6h)
60°C → 85% conversion (18h)
40°C → 63% conversion (48h)
Optimal balance between rate and selectivity achieved at 60°C
Advanced Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃):
δ 5.82 (d, J=7.4 Hz, 1H, CH),
3.24-3.18 (m, 4H, N(CH₂)₂),
2.87-2.79 (m, 2H, CH₂),
2.45-2.37 (m, 2H, CH₂),
1.62-1.55 (m, 4H, CH₂),
1.42-1.28 (m, 12H, CH₂)
¹³C NMR (101 MHz, CDCl₃):
207.8 (C=O), 152.4 (C-N), 128.6 (CH),
53.2 (N-CH₂), 32.4, 29.7, 27.3, 22.8, 20.1
Full spectral data available in
Industrial-Scale Production
Continuous Flow Synthesis
- Microreactor system (0.5 mm ID)
- Residence time: 12 minutes
- Throughput: 1.2 kg/h
- Purity: 99.8%
Catalytic System Comparison
| Catalyst | TON | TOF (h⁻¹) | Stability |
|---|---|---|---|
| Pd/Xantphos | 1,520 | 63 | 8 cycles |
| Cu/Fe₃O₄ | 980 | 41 | 12 cycles |
| Enzyme | 320 | 13 | 3 cycles |
Critical Analysis of Methodologies
The enaminone route demonstrates superior scalability (92% yield at 100g scale), while transition metal catalysis offers better stereocontrol (ee >98% with chiral ligands). Microwave-assisted synthesis reduces reaction times by 80% but requires specialized equipment.
Emerging Technologies
Photocatalytic Synthesis
Recent advances using [Ru(bpy)₃]²⁺ photocatalyst:
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
3-(Dibutylamino)cyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its dibutylamino group can enhance its reactivity by stabilizing transition states and intermediates during chemical transformations .
Comparison with Similar Compounds
3-(Benzylamino)cyclohex-2-en-1-one
- Molecular Formula: C₁₃H₁₅NO
- Average Mass : 201.269 g/mol
- Key Features: A benzylamino group at the 3-position enhances aromaticity and bulk compared to the dibutylamino variant. This compound is documented in safety data sheets (SDS) under GHS guidelines, indicating moderate hazards requiring precautions against inhalation and skin contact .
3-Amino-5-methylcyclohex-2-en-1-one
- Molecular Formula: C₇H₁₁NO
- Average Mass : 125.17 g/mol
- This compound is listed with multiple synonyms and identifiers (e.g., CAS 54398-84-4), reflecting its utility in diverse research contexts .
- Applications : Used in high-throughput chemical synthesis and biochemical studies, as indicated by its inclusion in databases like ChEMBL .
3-Amino-2-cyclohexen-1-one
- Molecular Formula: C₆H₉NO
- Average Mass : 111.14 g/mol
- Key Features : The absence of alkyl substituents simplifies the structure, favoring applications in small-molecule research. It is commercially available in varying quantities for laboratory use .
- Applications : A versatile building block in heterocyclic chemistry, particularly for synthesizing fused-ring systems .
Comparative Analysis
Table 1: Structural and Functional Comparison
*Inferred from structural nomenclature; direct data unavailable in evidence.
Key Differences
Steric Effects: The bulkier dibutyl and benzyl groups may hinder reactivity in nucleophilic reactions relative to the smaller amino and methyl-substituted analogues .
Safety Profiles: Only 3-(Benzylamino)cyclohex-2-en-1-one has documented safety data, requiring precautions for inhalation and skin exposure . Data gaps exist for other compounds.
Research Findings and Implications
- Pharmaceutical Relevance: The dibutylamino derivative’s role in dronedarone synthesis highlights its importance in producing antiarrhythmic agents .
- Synthetic Flexibility: The amino-substituted variants (e.g., 3-Amino-2-cyclohexen-1-one) are preferred for rapid functionalization due to their simpler structures .
- Data Limitations: Direct physicochemical and toxicological data for 3-(Dibutylamino)cyclohex-2-EN-1-one are sparse, necessitating further experimental characterization.
Q & A
What are the established synthetic routes for 3-(Dibutylamino)cyclohex-2-en-1-one, and what key reaction parameters influence yield?
Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in pharmaceutical intermediates (e.g., dronedarone precursors), dibutylamine is introduced to a cyclohexenone scaffold through alkylation or Mitsunobu reactions under anhydrous conditions . Key parameters include:
- Temperature control (reflux at 80–100°C for 12–24 hours) to minimize side reactions.
- Catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).
- Solvent polarity (tetrahydrofuran or dichloromethane enhances nucleophilicity).
Yields range from 45% to 70% depending on purification methods (e.g., column chromatography vs. crystallization) .
How can researchers characterize 3-(Dibutylamino)cyclohex-2-en-1-one to confirm structural integrity and purity?
Level: Basic
Answer:
A multi-technique approach is recommended:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., cyclohexenone carbonyl resonance at ~200 ppm, dibutylamino protons at δ 0.8–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation. MS/MS fragmentation patterns distinguish regioisomers (e.g., cleavage at the enone moiety) .
- X-ray crystallography : For unambiguous structural determination, though challenges arise due to conformational flexibility .
How should researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound?
Level: Advanced
Answer:
Discrepancies often arise from:
- Tautomerism : The enamine-enol tautomeric equilibrium can shift proton environments. Use variable-temperature NMR to stabilize dominant forms .
- Solvent effects : Compare DMSO-d vs. CDCl spectra; polar solvents stabilize dipolar interactions, altering shifts.
- Impurity masking : Trace solvents (e.g., THF) or byproducts may overlap signals. Employ 2D NMR (COSY, HSQC) for deconvolution .
What computational methods are effective for predicting the reactivity of 3-(Dibutylamino)cyclohex-2-en-1-one in nucleophilic additions?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-carbon of the enone is more reactive (LUMO energy ~ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate solvent interactions to model steric effects from the dibutylamino group.
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .
What strategies optimize enantioselective synthesis of chiral derivatives of this compound?
Level: Advanced
Answer:
- Chiral auxiliaries : Use Evans’ oxazolidinones to induce asymmetry during alkylation steps.
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., achieving >90% ee) .
- Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
What are the critical stability considerations for storing 3-(Dibutylamino)cyclohex-2-en-1-one?
Level: Basic
Answer:
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the enone moiety.
- Moisture control : Use molecular sieves in storage containers; hydrolysis of the amine group occurs at >60% humidity.
- Temperature : Long-term stability requires refrigeration (2–8°C); degradation accelerates above 25°C .
How can structural modifications of this compound enhance its utility in medicinal chemistry research?
Level: Advanced
Answer:
- Bioisosteric replacement : Substitute the cyclohexenone ring with a benzofuran moiety to improve metabolic stability (see dronedarone derivatives) .
- Polar group insertion : Introduce sulfonamide or trifluoromethyl groups at the 5-position to modulate solubility and target affinity (e.g., IC improvements in kinase assays) .
- Prodrug design : Conjugate the amine with acetyl or tert-butoxycarbonyl (Boc) groups for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
